molecular formula C7H7F3Si B14425946 (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane CAS No. 83168-84-7

(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane

Cat. No.: B14425946
CAS No.: 83168-84-7
M. Wt: 176.21 g/mol
InChI Key: HDJOXNMXYUFNLQ-UHFFFAOYSA-N
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Description

(Bicyclo[221]hepta-2,5-dien-2-yl)(trifluoro)silane is a chemical compound known for its unique structure and properties It consists of a bicyclic heptadiene framework with a trifluorosilane group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with a trifluorosilane reagent under specific conditions. One common method includes the use of a ruthenium-catalyzed cycloaddition reaction, which facilitates the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.

    Substitution: The trifluorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane involves its interaction with molecular targets through its reactive silane group. This group can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved often include nucleophilic attack on the silicon atom, followed by the formation of intermediate species that undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane is unique due to its combination of a bicyclic framework and a trifluorosilane group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring robust and thermally stable materials.

Properties

CAS No.

83168-84-7

Molecular Formula

C7H7F3Si

Molecular Weight

176.21 g/mol

IUPAC Name

2-bicyclo[2.2.1]hepta-2,5-dienyl(trifluoro)silane

InChI

InChI=1S/C7H7F3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,4-6H,3H2

InChI Key

HDJOXNMXYUFNLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2)[Si](F)(F)F

Origin of Product

United States

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